Ledoxantrone
Overview
Description
Sedoxantrone is an anthrapyrazole antineoplastic antibiotic with potential antineoplastic activity. It is known for its ability to intercalate into DNA and interact with topoisomerase II, thereby inhibiting DNA replication and repair, as well as RNA and protein synthesis . This compound has shown promise in the treatment of hormone-resistant prostate cancer .
Preparation Methods
The synthesis of Sedoxantrone involves several key steps:
Condensation: The process begins with the condensation of 3-methoxybenzenethiol with 2,6-dichloro-3-nitrobenzoic acid to produce (arylthio)benzoic acid.
Cyclization: Intramolecular cyclization of the (arylthio)benzoic acid is achieved using trifluoroacetic anhydride in trifluoroacetic acid to form thioxanthenone.
Reduction and Alkylation: The nitro group of thioxanthenone is reduced with hydrogen in the presence of palladium on carbon to yield an amine, which is then alkylated with 2-bromoethylamine to produce the ethylenediamine derivative.
Cleavage: The final step involves the cleavage of the methyl ether group using boron tribromide.
Chemical Reactions Analysis
Sedoxantrone undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group in its structure can be reduced to an amine.
Substitution: Alkylation reactions can be performed on the amine groups to introduce different substituents.
Common reagents used in these reactions include trifluoroacetic anhydride, hydrogen with palladium on carbon, and boron tribromide. The major products formed from these reactions are thioxanthenone and its derivatives .
Scientific Research Applications
Sedoxantrone has several scientific research applications:
Chemistry: It is used as a model compound for studying DNA intercalation and topoisomerase II inhibition.
Biology: Researchers use it to investigate the mechanisms of DNA replication and repair.
Medicine: It has shown potential in treating hormone-resistant prostate cancer and other neoplasms.
Mechanism of Action
Sedoxantrone exerts its effects by intercalating into DNA and inhibiting topoisomerase II. This inhibition prevents the relaxation of supercoiled DNA, thereby blocking DNA replication and transcription. The compound also interferes with RNA and protein synthesis, leading to cell death . The primary molecular targets are DNA and topoisomerase II .
Comparison with Similar Compounds
Sedoxantrone is similar to other anthrapyrazole compounds such as mitoxantrone. it has unique properties that make it distinct:
Mitoxantrone: Both compounds intercalate into DNA and inhibit topoisomerase II, but Sedoxantrone has shown different pharmacokinetic properties and a distinct toxicity profile.
Doxorubicin: Another topoisomerase II inhibitor, doxorubicin, has a different chemical structure and is known for its cardiotoxicity, which is less pronounced in Sedoxantrone.
Similar compounds include mitoxantrone, doxorubicin, and other anthrapyrazole derivatives .
Properties
IUPAC Name |
10-(2-aminoethylamino)-14-[2-(diethylamino)ethyl]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,3,6,9,11,13(16)-hexaen-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5OS/c1-3-25(4-2)11-12-26-17-8-7-16(23-10-9-22)21-19(17)20(24-26)15-6-5-14(27)13-18(15)28-21/h5-8,13,23-24H,3-4,9-12,22H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMFHFBXRWAZGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C3C(=C4C=CC(=O)C=C4SC3=C(C=C2)NCCN)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40921068 | |
Record name | 5-[(2-Aminoethyl)amino]-2-[2-(diethylamino)ethyl]-1,2-dihydro-8H-[1]benzothiopyrano[4,3,2-cd]indazol-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40921068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113457-05-9 | |
Record name | Ledoxantrone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113457059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-[(2-Aminoethyl)amino]-2-[2-(diethylamino)ethyl]-1,2-dihydro-8H-[1]benzothiopyrano[4,3,2-cd]indazol-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40921068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEDOXANTRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HBT2JRJ5T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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